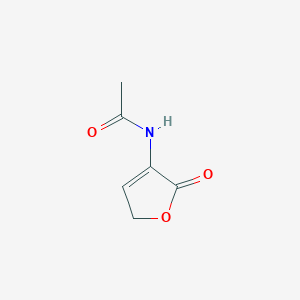

N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90237-92-6 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

N-(5-oxo-2H-furan-4-yl)acetamide |

InChI |

InChI=1S/C6H7NO3/c1-4(8)7-5-2-3-10-6(5)9/h2H,3H2,1H3,(H,7,8) |

InChI Key |

ZFOGREIFXTVGNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CCOC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Oxo 2,5 Dihydrofuran 3 Yl Acetamide and Analogues

Direct Synthesis Approaches to the N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide Core

The direct synthesis of the this compound scaffold can be achieved through intramolecular cyclization of appropriately functionalized precursors. A common strategy involves the use of maleic anhydride (B1165640) and its derivatives. For instance, the reaction of an amine with maleic anhydride yields a maleanilic acid intermediate. orgsyn.orgiosrjournals.org Subsequent ring closure, typically promoted by a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, can lead to the formation of the corresponding maleimide. orgsyn.orgiosrjournals.org A variation of this approach, starting with 3-aminomaleic anhydride or a related synthetic equivalent and performing a controlled cyclization and acetylation, would yield the target furanone structure.

Another plausible route involves the intramolecular cyclization of acyclic precursors. For example, a suitably substituted β-keto amide or a γ-hydroxy-α,β-unsaturated amide could undergo acid- or base-catalyzed cyclization to form the 2(5H)-furanone ring. The synthesis of related 3-amino-5-fluoroalkylfurans has been demonstrated through the intramolecular cyclization of fluorovinamides, highlighting the utility of cyclization strategies for accessing substituted aminofurans which are precursors to the target acetamide (B32628). organic-chemistry.org

Multicomponent Reaction Strategies for Dihydrofuran-Acetamide Conjugates

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient pathway to complex molecular architectures and are increasingly used in drug discovery. nih.govrug.nl An MCR approach to dihydrofuran-acetamide conjugates could involve the combination of an aldehyde, an amine, and a β-ketoester or a related active methylene (B1212753) compound. While specific MCRs yielding this compound are not extensively documented, analogous reactions are well-established for synthesizing highly substituted heterocycles. nih.govnih.gov

For example, a three-component reaction could be envisioned between an α-oxo acid, an amine, and an isocyanide (an Ugi-type reaction), followed by a subsequent cyclization step to form the furanone ring. nih.gov The efficiency of MCRs lies in their ability to generate molecular diversity and complexity in a convergent and atom-economical manner. nih.gov The synthesis of β-acetamido ketones via one-pot multicomponent reactions demonstrates the feasibility of incorporating the acetamido moiety in a single synthetic operation. researchgate.net

Derivatization and Structural Modification of the Furanone Scaffold

The furanone core of this compound is amenable to a variety of chemical transformations, allowing for extensive structural modifications.

Introduction of Additional Heterocyclic Moieties (e.g., Oxothiazolidinylidene Rings)

The active methylene group at the C5 position and the electrophilic C4 position of the furanone ring are key sites for derivatization. One significant transformation is the introduction of other heterocyclic systems through condensation reactions. The Knoevenagel condensation is a powerful tool for this purpose. ekb.eg Reaction of the furanone scaffold with an aldehyde and an active methylene compound like rhodanine (B49660) (2-thioxo-4-thiazolidinone) or its derivatives can lead to the formation of a 5-arylidene rhodanine-type adduct. researchgate.netnanobioletters.comgoogle.com This reaction introduces a new, conjugated oxothiazolidinylidene ring system, significantly increasing the molecular complexity. ekb.egnih.gov

The general conditions for such condensations often involve a basic catalyst in a suitable solvent, although catalyst-free and green chemistry approaches using deep eutectic solvents have also been developed. researchgate.netnanobioletters.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Rhodanine | Aromatic Aldehydes | Choline chloride:urea (DES) | 5-Arylidene Rhodanine | researchgate.net |

| Rhodanine | Aromatic Aldehydes | CuFe2O4 NPs / Water | 5-Arylidene Rhodanine | nanobioletters.com |

| 3-Methylrhodanine | Aromatic Aldehydes | KF/Al2O3 / Microwave | 5-Arylidene Rhodanine | ekb.eg |

Elaboration of the N-Acetamide Substituent

The N-acetamide group provides another site for structural diversification. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-aminofuranone. etsu.edu This primary amine serves as a versatile intermediate for the introduction of a wide array of substituents. Re-acylation with different acyl chlorides or anhydrides can introduce novel side chains, altering the molecule's steric and electronic properties. organic-chemistry.org Furthermore, the amine can undergo reactions such as alkylation, arylation, or condensation with carbonyl compounds to form imines, providing access to a broad library of derivatives. The deacetylation process is a nucleophilic acyl substitution that proceeds via an addition-elimination mechanism. etsu.edu

| Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Hydrolysis (Deacetylation) | Acid (e.g., HCl) or Base (e.g., NaOH) | 3-Amino-2,5-dihydrofuran-2-one | etsu.edu |

| Re-acylation | R-COCl, Pyridine | N-(2-Oxo-2,5-dihydrofuran-3-yl)alkanamide | organic-chemistry.org |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-Alkyl-3-amino-2,5-dihydrofuran-2-one | N/A |

Stereoselective Synthesis of this compound Derivatives

Introducing substituents at the C5 position of the furanone ring creates a chiral center, necessitating stereoselective synthetic methods to control the product's configuration. While specific examples for the title compound are sparse, general strategies for the stereoselective synthesis of butenolides can be applied. These include the use of chiral auxiliaries, asymmetric catalysis, or starting from chiral pool materials. For instance, an asymmetric Michael addition to a precursor of the furanone ring could establish the desired stereochemistry at C5. Similarly, the Wittig reaction between anhydrides and chiral phosphoranes can produce enol lactones with defined stereochemistry. researchgate.net

Mechanistic Studies of Synthetic Transformations (e.g., Cyclization Reactions)

The formation of the 2(5H)-furanone ring typically proceeds through an intramolecular cyclization mechanism. In the case of forming the ring from an acyclic precursor, such as a γ-keto carboxylic acid derivative, the mechanism often involves the formation of an enol or enolate intermediate. This intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl group of the ester or activated acid, followed by dehydration to yield the unsaturated lactone ring. organic-chemistry.org

Mechanistic investigations into the formation of related furan-3(2H)-imines suggest a process involving a 1,4-addition of an amine followed by intramolecular cyclization mediated by a tertiary alcohol. researchgate.net For the synthesis of 3-aminofurans, the proposed mechanism involves the activation of a hydroxyl group, followed by a nucleophilic attack from the enone oxygen to form the furan (B31954) ring. organic-chemistry.org These studies provide insight into the fundamental steps that govern the formation of the furanone core, which are crucial for optimizing reaction conditions and designing new synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide, both ¹H and ¹³C NMR would provide definitive structural confirmation.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the acetamide (B32628) group and the dihydrofuranone ring. The methylene (B1212753) protons (-CH₂-) in the 5-position of the ring are expected to appear as a singlet or a narrow multiplet. The vinyl proton at the 4-position would also produce a characteristic signal, likely a triplet due to coupling with the adjacent methylene protons. The N-H proton of the amide would typically present as a broad singlet, and the methyl protons (-CH₃) of the acetyl group would appear as a sharp singlet.

The corresponding ¹³C NMR spectrum would show distinct peaks for each unique carbon atom. The carbonyl carbons of the lactone and the amide would resonate at the downfield end of the spectrum (typically 160-180 ppm). The olefinic carbons of the dihydrofuran ring would appear in the 100-150 ppm range, while the methylene carbon and the methyl carbon would be found in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on computational predictions and data from similar structures, as direct experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (acetamide) | ~2.1 | Singlet |

| -CH₂- (ring) | ~4.8 | Singlet/Multiplet |

| =CH- (ring) | ~7.5 | Singlet/Multiplet |

| -NH- (amide) | ~9.5-10.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on computational predictions and data from similar structures, as direct experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (acetamide) | ~24 |

| -CH₂- (ring) | ~70 |

| =C-NH- (ring) | ~130 |

| =CH- (ring) | ~145 |

| C=O (amide) | ~169 |

| C=O (lactone) | ~172 |

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₇NO₃), the calculated molecular weight is approximately 141.12 g/mol . A high-resolution mass spectrum would confirm the molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ at m/z 141 would be expected. Common fragmentation pathways could include the loss of ketene (B1206846) (CH₂=C=O) from the acetamide group to give a fragment at m/z 99, or the cleavage of the amide bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption corresponding to the C=O stretch of the α,β-unsaturated γ-lactone ring would be expected around 1750-1780 cm⁻¹. The amide C=O stretch would appear as another strong band around 1680 cm⁻¹. The N-H stretch of the secondary amide would be visible as a moderate band in the region of 3200-3400 cm⁻¹. Additionally, C=C stretching and C-H stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The α,β-unsaturated carbonyl system within the dihydrofuranone ring is a chromophore that would absorb UV light, likely in the 200-250 nm range.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200-3400 |

| Lactone C=O | Stretch | 1750-1780 |

| Amide C=O | Stretch | ~1680 |

| Alkene C=C | Stretch | ~1650 |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis would reveal the planarity of the dihydrofuranone ring and the conformation of the acetamide substituent relative to the ring. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl groups, which dictate the packing of the molecules in the crystal lattice. To date, a public crystal structure for this specific compound has not been reported in crystallographic databases.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. In principle, DFT calculations for N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide would involve determining the ground-state electron density to derive properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Despite the utility of this method, a thorough review of scientific literature reveals a lack of specific DFT studies conducted on this compound. Therefore, detailed research findings on its electronic structure and reactivity based on DFT are not currently available.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to simulate the interaction between a small molecule (ligand) and a biological target, typically a protein or nucleic acid. For this compound, molecular docking simulations could be employed to explore its potential binding affinity and mode of interaction with various biological targets. Such studies would provide insights into its potential as a therapeutic agent by identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

However, specific molecular docking studies focusing on this compound are not documented in the available scientific literature. Consequently, there are no detailed research findings to report on its ligand-target interactions from this perspective.

Virtual Screening Methodologies for Bioactivity Prediction

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. These methods can be broadly classified into ligand-based and structure-based approaches. If a biological target for this compound were known, or if a library of compounds including it were to be screened against a specific target, virtual screening could predict its potential bioactivity. This would involve computational algorithms that assess the chemical and structural similarity to known active compounds or predict the binding energy to a target's active site.

A review of existing research indicates that while virtual screening has been applied to various furanone derivatives, no specific studies have been published that include this compound in their screening libraries for bioactivity prediction. ccij-online.org Therefore, there is no specific data on its predicted bioactivity from virtual screening methodologies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a powerful tool for this purpose, providing a detailed view of the conformational landscape of a molecule over time. An MD simulation of this compound would involve calculating the trajectory of its atoms and molecules, offering insights into its flexibility, stable conformations, and interactions with its environment, such as a solvent or a biological membrane.

Biological Activities and Potential Applications of N 2 Oxo 2,5 Dihydrofuran 3 Yl Acetamide Derivatives

Antimicrobial Activity Studies

The acetamide (B32628) scaffold is a common feature in many compounds developed for antimicrobial properties. Research has explored various derivatives for their efficacy against a wide range of bacterial and fungal pathogens.

Several studies have demonstrated that acetamide derivatives possess significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. For instance, a series of novel thiazole (B1198619) derivatives bearing an N-2,5-dimethylphenylthioureido acid scaffold were synthesized and evaluated for their antimicrobial potential. mdpi.com Compounds within this series, particularly 4-substituted thiazoles and a naphthoquinone-fused thiazole derivative, showed excellent activity against methicillin-resistant and tedizolid/linezolid-resistant Staphylococcus aureus (MRSA) and favorable activity against vancomycin-resistant Enterococcus faecium. mdpi.com Another study on 5-oxopyrrolidine derivatives found that a compound featuring a 5-nitrothiophene substituent exhibited promising and selective antimicrobial activity against multidrug-resistant S. aureus strains. nih.gov Similarly, research into 2-mercaptobenzothiazole (B37678) acetamide derivatives identified several compounds with significant antibacterial potential, noting that Gram-positive strains were generally more susceptible to their action. nih.gov

Table 1: Antibacterial Activity of Selected Acetamide Derivatives Against Gram-Positive Bacteria

| Compound Class | Derivative Example | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | 4-substituted thiazoles (3h, 3j) | Tedizolid/Linezolid-resistant S. aureus, Vancomycin-resistant E. faecium | Excellent activity, MIC of 2 µg/mL against S. aureus and E. faecium for derivative 3j. | mdpi.com |

| 5-Oxopyrrolidine Derivatives | Compound 21 (bearing 5-nitrothiophene) | Multidrug-resistant S. aureus | Promising and selective activity. | nih.gov |

| 2-Mercaptobenzothiazole Derivatives | Compounds 2b, 2c, 2i | S. aureus, B. subtilis | Significant activity, comparable to levofloxacin (B1675101) standard. | nih.gov |

The challenge of treating infections caused by Gram-negative bacteria, often due to their impermeable outer membrane, has driven research into novel chemical agents. Certain acetamide derivatives have shown promise in this area. In the study of 2-mercaptobenzothiazole derivatives, compounds also exhibited activity against Gram-negative species, although Gram-positive strains were more susceptible. nih.gov Benzylamine-containing derivatives from this family showed moderate activity against Gram-negative bacteria. nih.gov Another study focused on thieno[2,3-d]pyrimidine (B153573) derivatives designed as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria. mdpi.com The synthesized compounds, which include an acetamide linker, displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. mdpi.com Furthermore, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been investigated as agents against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli, a significant Gram-negative pathogen. mdpi.com

Table 2: Antibacterial Activity of Selected Acetamide Derivatives Against Gram-Negative Bacteria

| Compound Class | Derivative Example | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivatives | 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | P. aeruginosa, E. coli, K. pneumoniae | Exhibited notable antimicrobial properties. | mdpi.com |

| 2-Mercaptobenzothiazole Derivatives | Benzylamine containing derivatives (2g, 2h) | B. subtilis (Gram-positive reference), other Gram-negative species | Moderate activity observed. | nih.gov |

| Thiophene-2-Carboxamide Analogues | Compounds 4a, 4c | ESBL-producing E. coli ST131 | Good antibacterial agents against the resistant strain. | mdpi.com |

Derivatives of acetamide have also been identified as potent antifungal agents. A fungicidal screening identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective against Candida and Aspergillus species. nih.govresearchgate.net Structural optimization of this series led to the discovery of a compound with broad-spectrum in vitro activity against various fungi, including molds and dermatophytes, and also demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection. nih.govresearchgate.net In another line of research, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides were synthesized and screened for their activity against dermatophytes such as Tricophyton rubrum and Epidermophyton floccosum, with some compounds showing appreciable activity.

Table 3: Antifungal Activity of Selected Acetamide Derivatives

| Compound Class | Derivative Example | Target Fungi | Observed Activity | Reference |

|---|---|---|---|---|

| 2-(2-oxo-morpholin-3-yl)-acetamide Derivatives | N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Candida species, Aspergillus species, molds, dermatophytes | Promising and broad antifungal in vitro activity; significant fungal load reduction in vivo. | nih.govresearchgate.net |

| N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide Derivatives | Various synthesized compounds (7a-z) | Tricophyton rubrum, Epidermophyton floccosum, Malassazia furfur | Appreciable activity in primary screening. | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivatives | S-alkyl benzimidazole-thienopyrimidines | Candida albicans | All studied molecules showed activity against C. albicans. | mdpi.com |

Quorum Sensing Modulation and Interference

Quorum sensing (QS) is a cell-density-dependent communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. frontiersin.org The N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide structure is an analog of N-Acyl Homoserine Lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. This makes its derivatives prime candidates for interfering with QS pathways.

AHLs are synthesized by LuxI-type enzymes and recognized by LuxR-type receptors to regulate gene expression. nih.govnih.gov Disrupting this signaling pathway is a promising anti-virulence strategy. nih.gov Researchers have designed and synthesized novel AHL analogs to act as potential QS inhibitors. In one study, a series of AHL analogs were evaluated, and it was found that structural modifications significantly affected their QS inhibition activity in P. aeruginosa. frontiersin.orgnih.gov One compound, 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide, demonstrated excellent performance in inhibiting biofilm formation and the production of virulence factors without inhibiting bacterial growth. frontiersin.orgnih.gov This anti-virulence effect was achieved by robustly suppressing the expression of QS-related genes. frontiersin.org The development of N-acyl-3-amino-5H-furanone derivatives, which mimic both AHL and furanone backbones, has also yielded compounds that inhibit LuxR-dependent QS. mdpi.com

The interaction of AHL analogs with LuxR-type transcriptional regulators can either activate (agonism) or block (antagonism) the QS circuit. The outcome depends on the specific chemical structure of the analog and the targeted receptor. nih.gov For example, in P. aeruginosa, there are three key LuxR-type receptors: LasR, RhlR, and QscR. nih.gov LasR is a primary target for QS inhibitors. Molecular docking studies have shown that potent AHL analogs, such as 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide, can exhibit a higher binding affinity toward LasR than native AHLs, explaining their inhibitory action. frontiersin.orgnih.gov

The selectivity of these analogs for different receptors is a critical area of study. Some small molecules can act as potent and selective agonists for one receptor (e.g., QscR) while acting as antagonists for another (e.g., RhlR). nih.gov The study of various AHL mimics, including those with triazole and tetrazole scaffolds replacing the amide bond, has revealed that subtle changes in structure, such as the linkage between the lactone ring and the heterocyclic core, can switch the biological activity from antagonistic to agonistic. mdpi.com This highlights the complex structure-activity relationships that govern the modulation of LuxR-type receptors by this compound derivatives and related compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide |

| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide |

| N-Acyl Homoserine Lactones (AHLs) |

| N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide |

| 2-(2-oxo-morpholin-3-yl)-acetamide |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide |

| N-2,5-dimethylphenylthioureido acid |

| 5-oxopyrrolidine |

Impact on Bacterial Virulence Factor Expression

The furanone core structure, central to this compound derivatives, is a well-documented inhibitor of quorum sensing (QS) in pathogenic bacteria. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. By interfering with QS, these compounds can effectively disarm pathogens without killing them, a strategy that may reduce the selective pressure for antibiotic resistance.

Research has shown that synthetic furanone derivatives can significantly inhibit QS-regulated processes in Pseudomonas aeruginosa, an opportunistic human pathogen known for its role in chronic infections. nih.govoup.com Studies using analogs such as (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoates demonstrated a remarkable reduction in both QS signaling and subsequent biofilm formation. nih.gov The degree of QS inhibition by these new furanone derivatives ranged from 20% to 90%. nih.gov

Further investigations into brominated furanones, which are structurally similar to those produced by the marine alga Delisea pulchra, have confirmed their anti-virulence activity. nih.gov These compounds, including the synthetic furanone C-30, were shown to reduce the production of virulence factors like pyocyanin, inhibit biofilm formation, and decrease swarming motility in P. aeruginosa. nih.gov In a murine model of lung infection, synthetic furanones interfered with bacterial quorum sensing, leading to accelerated bacterial clearance and reduced lung pathology. oup.com This anti-virulence approach, targeting bacterial communication rather than viability, highlights the therapeutic potential of furanone derivatives in combating bacterial infections. nih.govnih.gov

Enzyme Inhibition Profiling

Derivatives of this compound have been evaluated for their ability to inhibit several key enzymes implicated in various diseases.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov By slowing down glucose absorption, inhibitors can help to control postprandial hyperglycemia. researchgate.net Various acetamide derivatives have been synthesized and tested for their α-glucosidase inhibitory potential.

Studies on novel acetamide derivatives have shown potent inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. researchgate.net For instance, a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives displayed excellent α-glucosidase inhibition, with IC50 values ranging from 26.8 ± 0.5 to 311.3 ± 2.4 μM, compared to acarbose's IC50 of 752.0 ± 2.0 μM. nih.gov Similarly, new amide derivatives of galbanic acid showed exceptional anti-α-glucosidase activity, with IC50 values as low as 0.3 ± 0.3 μM. nih.gov Kinetic studies revealed that some of these potent derivatives act as competitive inhibitors of the enzyme. nih.gov These findings underscore the potential of acetamide-containing structures as leads for the development of new anti-diabetic agents.

| Compound Class | IC50 Value Range (μM) | Reference Compound | Reference IC50 (μM) |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | 26.8 - 311.3 | Acarbose | 752.0 |

| Galbanic acid amide derivatives | 0.3 - 416.0 | Acarbose | 750.0 |

| Sulfonamide derivatives | Potent inhibition | Acarbose | - |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. mdpi.com Inhibitors of these enzymes, particularly sulfonamide derivatives, have established clinical uses as anti-glaucoma agents, diuretics, and antiepileptics. mdpi.comwikipedia.org The therapeutic effect of CA inhibitors is linked to the suppression of enzyme activity in tissues such as the eye, kidney, and central nervous system. biopharmanotes.com

Structurally, many potent CA inhibitors are sulfonamide derivatives. biopharmanotes.com The primary mechanism involves the binding of the deprotonated sulfonamide group to the Zn2+ ion in the enzyme's active site. acs.org Research into five-membered heterocyclic sulfonamides, including thiadiazole derivatives like acetazolamide, has shown them to be particularly effective inhibitors. mdpi.com While direct studies on this compound derivatives are limited in this area, the broader class of acetamide-sulfonamides has been explored. For example, various N-(4-sulfamoylphenethyl)acetamide derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms. acs.org The design of these inhibitors often focuses on achieving isoform selectivity to minimize side effects. acs.org

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in inflammation and pain. mdpi.com Selective COX-2 inhibitors were developed to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The 3(2H)-furanone scaffold, present in this compound, is a key structural feature of a novel class of selective COX-2 inhibitors. acs.org A series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives demonstrated potent and selective COX-2 inhibition. acs.org For example, one methyl sulfone derivative showed a COX-2 IC50 comparable to rofecoxib, while a sulfonamide derivative was identified as one of the most potent COX-2 inhibitors reported, with a powerful anti-inflammatory effect in animal models. acs.org Quantitative structure-activity relationship (QSAR) analyses have further supported that furanone derivatives are potential COX-2 inhibitors. researchgate.net The acetamide moiety has also been incorporated into various scaffolds to create selective COX-2 inhibitors, with molecular docking studies suggesting that the acetamide nitrogen can form crucial hydrogen bonds within the enzyme's active site. galaxypub.coarchivepp.com

| Compound Class | Potency/Selectivity Highlight |

| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanones | High selectivity; some derivatives comparable to or more potent than rofecoxib. acs.orgresearchgate.net |

| Thiazole acetamide derivatives | Identified as selective inhibitors for COX-2. galaxypub.co |

| Pyrazole acetamide derivatives | Show significant promise as a basis for COX-2 inhibitors. archivepp.com |

Anti-Proliferative Activity in Cellular Models

The search for novel cytotoxic agents for cancer therapy has led to the investigation of various heterocyclic compounds. Derivatives incorporating thiazolidine (B150603) and acetamide moieties have shown promise in this area.

In one study, a series of 2-aryl-4-oxo-thiazolidin-3-yl amides were designed and synthesized to improve potency and selectivity against prostate cancer cells. nih.gov The anti-proliferative effects were evaluated in five human prostate cancer cell lines (DU-145, PC-3, LNCaP, PPC-1, and TSU). nih.gov From this research, three compounds were identified as being effective in killing prostate cancer cells with enhanced selectivity. nih.gov Other studies on thiazolidine derivatives have also reported antiproliferative activity against various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa). ekb.egnih.gov The cytotoxicity of these compounds is often influenced by the nature of the substituents on the aryl rings. For instance, substituting the phenyl ring with a furanyl derivative showed similar cytotoxicity in one series of 2-aryl-4-oxo-thiazolidin-3-yl amides. researchgate.net

Central Nervous System (CNS) Activity (e.g., Anticonvulsant Properties)

Epilepsy is a common and often debilitating neurological disorder, and the search for new, more effective antiepileptic drugs (AEDs) is ongoing. mdpi.com A strategy of molecular hybridization has been employed to create novel compounds with broad-spectrum anticonvulsant activity. mdpi.comnih.gov This approach combines structural fragments of known AEDs to produce a single molecule with potentially enhanced efficacy and a wider range of action.

Derivatives of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide have emerged as a promising class of anticonvulsants from this research. mdpi.comacs.org These hybrid compounds have demonstrated broad-spectrum activity in key animal models of epilepsy, including the maximal electroshock (MES) test (a model for generalized tonic-clonic seizures) and the 6 Hz seizure model (a model for therapy-resistant partial seizures). mdpi.comsemanticscholar.org

One particularly potent compound from this series showed an ED50 in the MES test of 45.6 mg/kg and in the 6 Hz test of 39.5 mg/kg. mdpi.comsemanticscholar.org Another related compound demonstrated even more robust activity with an ED50 of 49.6 mg/kg in the MES test and 31.3 mg/kg in the 6 Hz test. mdpi.comnih.gov The mechanism of action for these compounds is thought to involve the inhibition of neuronal voltage-sensitive sodium and calcium channels. nih.gov These promising in vivo activity profiles make these acetamide derivatives interesting candidates for further preclinical development as new treatments for epilepsy. mdpi.com

| Compound Series | Seizure Model | ED50 (mg/kg) |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative 1 | MES | 45.6 |

| 6 Hz (32 mA) | 39.5 | |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide Derivative 2 | MES | 49.6 |

| 6 Hz (32 mA) | 31.3 | |

| scPTZ | 67.4 | |

| 6 Hz (44 mA) | 63.2 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on the Dihydrofuranone Ring on Biological Potency

The 2(5H)-furanone core, also known as a butenolide ring, is a privileged scaffold found in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govresearchgate.net The biological potency of compounds containing this ring is highly dependent on the nature and position of substituents.

Research on various 2(5H)-furanone derivatives demonstrates that introducing substituents can significantly modulate their activity. For instance, the introduction of a sulfonyl group in combination with an unsaturated γ-lactone moiety has been shown to increase or diversify biological activity. nih.gov In a study on chiral 2(5H)-furanone sulfones, a compound featuring a 4-(phenylsulfonyl) group exhibited prominent activity against Staphylococcus aureus and Bacillus subtilis. nih.gov This suggests that an electron-withdrawing group at the C4 position of the N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide scaffold could enhance its antimicrobial potential.

Furthermore, halogenation of the furanone ring is another common strategy to enhance potency. For example, N-[(2S)-3,4-dibromo-5-oxo-2H-furan-2-yl]acetamide is a related structure where bromine atoms are added to the ring. nih.gov Halogens can alter the electronic properties of the ring and improve membrane permeability, often leading to increased biological efficacy.

The substitution pattern on related benzofuranone systems also provides valuable insights. Phthalide (2-benzofuran-1(3H)-one) derivatives have been evaluated for a wide array of biological properties, including antioxidant, anti-HIV-1, and antifungal activities. mdpi.comresearchgate.net The specific activity is often dictated by the substituents on the aromatic portion of the benzofuranone scaffold. mdpi.comresearchgate.net By analogy, attaching various aryl or alkyl groups to the C4 or C5 positions of the dihydrofuranone ring in this compound could lead to derivatives with novel or improved biological profiles.

| Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2(5H)-Furanone | C4 | Phenylsulfonyl | Prominent activity against S. aureus and B. subtilis | nih.gov |

| 2(5H)-Furanone | C3, C4 | Bromine | Common modification in bioactive halogenated furanones | nih.gov |

| 2-Benzofuran-1(3H)-one (Phthalide) | Aromatic Ring | Various | Modulates antioxidant, anti-HIV, and antifungal activities | mdpi.comresearchgate.net |

Influence of the Acetamide (B32628) Moiety on Biological Activity

The acetamide group (-NHCOCH₃) plays a critical role in the interaction of many small molecules with their biological targets, primarily through its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.gov This dual functionality allows it to form strong and specific interactions with amino acid residues in enzyme active sites or receptors.

In studies of various classes of compounds, the acetamide moiety has been identified as an important functional group. For instance, the synthesis of flavonoid acetamide derivatives was shown to significantly improve bioavailability compared to the parent flavonoids. rsc.org This suggests that the acetamide group in this compound may contribute favorably to its pharmacokinetic properties. Similarly, acetamide derivatives have been investigated for antioxidant and potential anti-inflammatory activities. researchgate.net

Structure-activity relationship studies on acetamide-sulfonamide hybrids revealed that the acetamide linkage was a key component of the central core responsible for potent urease inhibition. mdpi.com Modifications to the groups attached to the acetamide nitrogen and the carbonyl carbon can fine-tune the biological activity. For example, replacing the methyl group of the acetyl moiety with larger or more complex structures, such as thiophene (B33073) as seen in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, can lead to compounds with significant antioxidant and antimicrobial properties. nih.gov

| Compound Class | Role/Influence of Acetamide Moiety | Biological Activity | Reference |

|---|---|---|---|

| Flavonoid Acetamides | Improves bioavailability | Antioxidant | rsc.org |

| Acetamide-Sulfonamides | Key part of the central core for activity | Urease Inhibition | mdpi.com |

| 2-Isoxazol-3-yl-acetamides | Crucial part of the anti-HIV pharmacophore | Anti-HIV (HSP90 Inhibition) | nih.gov |

| Thiophene Acetamides | Forms a core structure for active compounds | Antioxidant, Antimicrobial | nih.gov |

Stereochemical Considerations in Biological Efficacy

Chirality is a fundamental aspect of molecular recognition in biological systems. Chiral compounds often exist as enantiomers or diastereomers, which can exhibit profoundly different pharmacological and toxicological profiles. nih.gov For different classes of compounds, stereochemistry can be the primary driver for potency and pharmacokinetics. nih.gov The this compound molecule possesses a potential chiral center at the C5 position of the furanone ring. Therefore, its biological efficacy is likely to be stereospecific.

Studies on nature-inspired compounds containing a similar dihydroisoxazole (B8533529) ring, such as 3-Br-acivicin, have demonstrated the critical role of stereochemistry. In these studies, only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that uptake and interaction with the target are highly dependent on the precise three-dimensional arrangement of the atoms. nih.gov

Similarly, research involving the synthesis of chiral 2(5H)-furanone sulfones derived from natural products like l-menthol (B7771125) and l-borneol has shown that the stereochemistry of the substituents significantly influences biological activity. nih.gov The specific stereoisomers obtained exhibited potent antimicrobial properties, highlighting that the spatial orientation of the bulky terpene moiety attached at C5 is crucial for efficacy. nih.gov

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This approach helps in optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

For a molecule like this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the furanone ring.

A hydrogen bond donor: The N-H group of the acetamide moiety.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide moiety.

A hydrophobic region: The aliphatic backbone of the furanone ring.

Quantitative Structure-Activity Relationship (QSAR) studies on related scaffolds, such as N-phenyl-2,2-dichloroacetamide analogues, have been performed to correlate chemical structures with anticancer activity. researchgate.net These models help identify the key pharmacophoric features and steric/electronic requirements for potent activity, guiding the design of new molecular entities. researchgate.net

Molecular docking studies are another key component of rational ligand design, used to predict the binding orientation and affinity of a molecule to its target. For a series of novel benzofuran-based carbazole (B46965) derivatives, molecular docking was used to screen for potential inhibitors of SARS-CoV-2 proteins. semanticscholar.org Such computational techniques enable the analysis of interactions between the ligand and the receptor, providing insights that can guide further chemical modifications. semanticscholar.org

By applying these principles to this compound, researchers can build predictive models based on its core structure. These models can then be used to virtually screen libraries of modified compounds or to rationally design novel derivatives with optimized interactions with a specific biological target, thereby accelerating the discovery of more effective therapeutic agents.

Mechanisms of Biological Action at the Molecular and Cellular Level

Modulation of Specific Cellular Receptors and Signaling Pathways

At present, there is a lack of specific research identifying the cellular receptors and signaling pathways directly modulated by N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide. However, the chemical structure of the compound, featuring a butenolide (a type of furanone) ring and an acetamide (B32628) group, suggests several potential avenues for interaction with cellular signaling cascades.

Compounds containing a furanone scaffold have been investigated for a variety of biological activities. For instance, some furanone derivatives have been shown to act as inhibitors of quorum sensing in bacteria, a process that relies on specific receptor-ligand interactions to regulate gene expression. This suggests that this compound could potentially interfere with bacterial communication pathways.

In eukaryotic cells, the electrophilic nature of the butenolide ring could enable it to interact with nucleophilic residues in proteins, including receptors and enzymes involved in signaling. This could potentially lead to the modulation of various pathways, although specific targets have not been identified for this compound.

Table 1: Potential Signaling Pathways Modulated by Structurally Related Compounds

| Signaling Pathway | Potential Effect | Related Compound Class |

| Bacterial Quorum Sensing | Inhibition | Furanone derivatives |

| Inflammatory Pathways | Modulation | Acetamide derivatives |

| Cell Proliferation Pathways | Inhibition | Butenolide-containing compounds |

Cellular Uptake and Intracellular Localization

The mechanisms by which this compound enters cells and its subsequent localization within subcellular compartments have not been experimentally determined. However, based on its molecular structure, some predictions can be made.

The compound is a relatively small molecule with both polar (e.g., the amide and carbonyl groups) and nonpolar (e.g., the hydrocarbon backbone) features. This amphiphilic character may allow it to passively diffuse across the lipid bilayer of the cell membrane to some extent. The rate of uptake would be influenced by its lipophilicity and the specific lipid composition of the cell membrane.

It is also possible that carrier-mediated transport mechanisms could be involved in the cellular uptake of this compound, although no specific transporters have been identified. Once inside the cell, its distribution would depend on its affinity for different subcellular components. The potential for interaction with various macromolecules could lead to its accumulation in specific organelles, but this remains to be investigated.

Interaction with Macromolecular Targets (e.g., Proteins, DNA)

The reactivity of the α,β-unsaturated lactone system in the dihydrofuranone ring is a key feature of this compound. This Michael acceptor is susceptible to nucleophilic attack by amino acid residues such as cysteine and histidine in proteins. Such covalent modifications can lead to the inhibition of enzyme activity or disruption of protein function.

While no specific protein targets for this compound have been identified, numerous studies on other butenolide-containing natural products have demonstrated their ability to covalently modify and inhibit a range of enzymes.

Direct interaction with DNA is less likely for a molecule of this nature compared to classic intercalating agents. However, indirect effects on DNA through the modulation of proteins involved in DNA replication, repair, or transcription cannot be ruled out.

Table 2: Potential Macromolecular Interactions Based on Chemical Structure

| Macromolecule | Type of Interaction | Potential Consequence |

| Proteins (Enzymes) | Covalent modification (Michael addition) | Enzyme inhibition |

| Proteins (Receptors) | Non-covalent binding | Modulation of receptor activity |

| DNA | Indirect effects | Altered gene expression |

Influence on Microbial and Eukaryotic Metabolic Pathways

The influence of this compound on metabolic pathways in both microbial and eukaryotic systems is an area that requires investigation.

In microbial systems, if the compound exhibits antimicrobial properties, it could potentially interfere with essential metabolic pathways necessary for bacterial survival. This could include pathways involved in cell wall synthesis, protein synthesis, or nucleic acid synthesis. As mentioned, the potential for quorum sensing inhibition could also indirectly affect metabolic processes that are under the control of this regulatory system.

In eukaryotic cells, the interaction of the compound with metabolic enzymes could lead to a variety of effects. For example, inhibition of enzymes involved in glycolysis or the citric acid cycle could disrupt cellular energy metabolism. However, without experimental data, any discussion of its impact on specific metabolic pathways remains speculative. Further research, such as metabolomic studies, would be necessary to elucidate the effects of this compound on cellular metabolism.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

The advancement of dihydrofuran-acetamide scaffolds from laboratory curiosities to clinically relevant agents hinges on the development of robust and efficient synthetic strategies. Future research will likely prioritize methodologies that are not only high-yielding but also adhere to the principles of green chemistry, ensuring sustainability and cost-effectiveness.

Key areas of focus include:

Catalytic Methodologies: Exploration of transition-metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, could provide novel pathways for the construction of the dihydrofuranone core and the installation of the acetamide (B32628) side chain. nih.gov For instance, modified Larock-type couplings have been used for synthesizing related benzofuran (B130515) structures and could be adapted for dihydrofurans. nih.gov

Asymmetric Synthesis: To understand the stereospecific interactions of these compounds with biological targets, the development of enantioselective synthetic routes is crucial. This could involve chiral catalysts or the use of chiral starting materials derived from natural sources.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide could streamline production and facilitate the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity and milder reaction conditions, contributing to more sustainable manufacturing processes.

A potential synthetic approach could involve the isomerization of substituted methylene (B1212753) tetrahydrofurans, which provides a convenient route to the 2,5-dihydrofuran (B41785) core structure. rsc.org Further functionalization would then lead to the target acetamide derivative.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Transition-Metal Catalysis | High efficiency, versatility in forming C-C and C-N bonds. | Catalyst cost, removal of metal impurities from the final product. |

| Asymmetric Synthesis | Access to stereochemically pure enantiomers for specific biological targeting. | Development of highly selective and robust chiral catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild and environmentally friendly conditions. | Enzyme stability, substrate scope limitations. |

Advanced Biological Screening and Targeted Pathway Identification

To unlock the full therapeutic potential of this compound and its analogs, comprehensive biological screening is essential. Moving beyond traditional phenotypic screening, future efforts will focus on identifying specific molecular targets and elucidating the underlying mechanisms of action.

Future screening paradigms will likely incorporate:

High-Content Screening (HCS): HCS platforms allow for the simultaneous analysis of multiple cellular parameters, providing detailed insights into the compound's effects on cell morphology, organelle function, and signaling pathways. uni-heidelberg.de These systems are well-suited for medium to large-scale screens using techniques like genome-wide RNAi and CRISPR-based approaches. uni-heidelberg.de

Target-Based Screening: Once a biological activity is confirmed, screening against panels of known enzymes and receptors can help pinpoint specific molecular targets. For example, furanone derivatives have been screened against quorum-sensing receptors in bacteria like Pseudomonas aeruginosa. nih.gov

Proteomic and Metabolomic Approaches: Techniques such as chemical proteomics can identify the direct protein targets of a compound within a complex biological system. nih.gov Studies on the parent furan (B31954) structure have used this approach to identify protein targets in the liver, revealing interference with mitochondrial energy production and redox regulation. nih.gov

Pathway Analysis: Following target identification, mapping the compound's impact on specific cellular pathways is crucial. This helps to understand the downstream effects of target engagement and can reveal potential off-target effects or opportunities for combination therapies.

| Screening Method | Primary Objective | Example Application |

| High-Content Screening (HCS) | Assess effects on multiple cellular phenotypes simultaneously. | Identifying compounds that disrupt cancer cell proliferation and induce apoptosis. |

| Target-Based Screening | Identify direct molecular interactions with specific proteins (e.g., enzymes, receptors). | Screening against a panel of kinases to find selective inhibitors. |

| Chemical Proteomics | Identify the complete set of proteins that a compound binds to in a cell or tissue. | Identifying mitochondrial proteins as targets for furan-based compounds. nih.gov |

| Pathway Analysis | Elucidate the biological pathways modulated by the compound. | Determining if a compound's anti-inflammatory effect is mediated through the NF-κB pathway. |

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods has become a driving force in modern drug discovery, accelerating the identification and optimization of lead compounds. taylorandfrancis.com For the dihydrofuran-acetamide scaffold, this integrated approach can significantly reduce the time and cost associated with drug development.

Key integrated strategies include:

Virtual Screening and Molecular Docking: Large virtual libraries of dihydrofuran-acetamide derivatives can be screened in silico against the three-dimensional structures of potential biological targets. nih.gov This allows for the prioritization of compounds with the highest predicted binding affinity for experimental validation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent derivatives.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govresearchgate.net This helps to identify compounds with unfavorable pharmacokinetic profiles, allowing researchers to focus on candidates with a higher probability of success in clinical development.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a compound when bound to its target protein, helping to understand the stability of the interaction and the key molecular forces involved. nih.gov

This iterative cycle of computational prediction followed by experimental validation allows for a more rational and efficient approach to lead optimization. nih.gov

Exploration of Emerging Therapeutic Applications for Dihydrofuran-Acetamide Scaffolds

The furan and dihydrofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic compounds. ijabbr.comijabbr.com While the specific therapeutic profile of this compound is yet to be fully defined, the broader class of furan derivatives has shown a wide spectrum of biological activities, suggesting several promising avenues for future investigation.

Potential therapeutic areas for exploration include:

Antimicrobial Agents: Furan and benzofuran derivatives have demonstrated significant antibacterial and antifungal properties. rsc.org The dihydrofuran-acetamide scaffold could be explored for activity against drug-resistant pathogens, a critical area of unmet medical need.

Anticancer Agents: Many heterocyclic compounds, including benzofuran derivatives, exhibit potent antiproliferative activity against various cancer cell lines. nih.gov Future research could evaluate the efficacy of dihydrofuran-acetamide compounds in cancer models, investigating their potential to inhibit tumor growth and induce apoptosis.

Anti-inflammatory Agents: The furan nucleus is present in compounds with known anti-inflammatory effects. ijabbr.com Investigating the potential of this compound to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

Neurological Disorders: Some furan derivatives have been investigated for their effects on the central nervous system, including antidepressant and anticonvulsant activities. ijabbr.com Exploring the neuropharmacological properties of the dihydrofuran-acetamide scaffold could reveal novel candidates for treating neurological and psychiatric conditions.

The versatility of the dihydrofuran-acetamide scaffold, combined with advanced synthetic and screening methodologies, positions it as a promising area for future drug discovery efforts across multiple therapeutic fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide, and how can intermediates be monitored for purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 3-amino-2,5-dihydrofuran-2-one with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Purification involves recrystallization (e.g., from pet-ether) or flash chromatography (gradient elution with CH₂Cl₂/MeOH). Purity is confirmed by ¹H/¹³C NMR, with characteristic peaks for the acetamide (δ ~2.1 ppm, CH₃) and dihydrofuranone (δ ~5.8–6.6 ppm, olefinic protons) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies the acetamide methyl group (singlet at δ ~2.1 ppm) and dihydrofuran ring protons (multiplet at δ ~5.5–6.5 ppm). ¹³C NMR confirms the carbonyl (δ ~168–170 ppm for acetamide and δ ~175 ppm for the furanone).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ (expected m/z ~155.06 for C₆H₇NO₃).

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (furanone C=O) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Initial screening involves in vitro assays:

- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors. Dose-response curves are analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies hydrogen-bonding patterns. Graph set analysis (e.g., Etter’s notation) classifies motifs like D (donor)A (acceptor) chains or rings. For example, the furanone oxygen may act as an acceptor for NH (amide) or OH (solvent) donors. SHELXPRO visualizes intermolecular interactions, while Mercury software calculates geometric parameters (distance, angle) .

Q. How to address contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Use design of experiments (DoE) to optimize parameters:

- Temperature : Test reflux vs. microwave-assisted synthesis for kinetic control.

- Solvent Polarity : Compare DMF (polar aprotic) vs. THF (less polar) for intermediate stability.

- Catalyst Screening : Evaluate bases (e.g., K₂CO₃ vs. NaH) for side-reaction suppression.

Statistical analysis (ANOVA) identifies critical factors affecting yield .

Q. What strategies separate isomeric byproducts formed during synthesis?

- Methodological Answer : Isomers (e.g., regioisomers or diastereomers) are separated via:

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients.

- Crystallization-Induced Diastereomer Resolution : Add a chiral resolving agent (e.g., L-tartaric acid).

- Dynamic NMR : Detect isomerization barriers (e.g., coalescence temperature) in DMSO-d₆ .

Q. How does computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Model binding to active sites (e.g., COX-2 or EGFR) using PDB structures.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR : Corrogate substituent effects (e.g., electron-withdrawing groups on the furanone) with bioactivity .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., enzymatic vs. cellular) using standardized protocols.

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Proteomics : Identify off-target effects via affinity pull-down assays coupled with LC-MS/MS .

Safety and Handling

Q. What safety protocols are critical when handling reactive intermediates (e.g., chloroacetyl chloride)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.